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Introduction
FNC-TP trisodium is the active triphosphate form of Azvudine (FNC), a novel nucleoside

reverse transcriptase inhibitor (NRTI) with demonstrated antiviral activity against a range of

viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Hepatitis

C Virus (HCV).[1][2] A critical aspect of its preclinical and clinical evaluation is its cross-

resistance profile with existing antiviral therapies. This guide provides a comprehensive

comparison of the in vitro efficacy of FNC against wild-type and drug-resistant viral strains,

supported by experimental data and detailed methodologies.

Data Presentation: Comparative Antiviral Activity
The following tables summarize the 50% effective concentration (EC50) values of FNC against

various wild-type and drug-resistant viral strains, compared with other nucleoside/nucleotide

analogs where data is available. Lower EC50 values indicate greater potency.

Table 1: In Vitro Anti-HIV Activity of FNC vs. Lamivudine
(3TC)[3]
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Virus Strain
Genotype/Resi
stance Profile

FNC EC50
(nM)

3TC EC50 (nM)
Fold
Difference
(3TC/FNC)

HIV-1 IIIB Wild-Type 0.03 - 0.11 340 - 350 ~3181 - 11667

HIV-1 RF Wild-Type 0.03 - 0.11 190 - 200 ~1727 - 6667

HIV-1 KM018 Clinical Isolate 6.92 340 ~49

HIV-1 TC-1 Clinical Isolate 0.34 >1000 >2941

HIV-1 WAN

T69N

NRTI-Resistant

(T69N)
0.45 86.5 ~192

HIV-1 74V
NRTI-Resistant

(L74V)
0.11 118 ~1072

HIV-1

L10R/M46I/L63P

/V82T/I84V

Protease

Inhibitor-

Resistant

0.14 415.5 ~2968

HIV-1 RF

V82F/184V

Protease

Inhibitor-

Resistant

0.37 Not Reported -

pNL4-3 gp41

(36G)

V38A/N42T

Fusion Inhibitor-

Resistant
0.36 Not Reported -

HIV-2 ROD Wild-Type 0.018 230 ~12778

HIV-2 CBL-20 Wild-Type 0.025 356.5 ~14260

Table 2: In Vitro Anti-HBV Activity of FNC Against Wild-
Type and Lamivudine-Resistant Strains[4]
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HBV Isolate
Genotype/Resistance
Profile

FNC EC50 (µM)

Wild-Type Clinical Isolates 0.12 ± 0.01

Lamivudine-Resistant Clinical Isolates 0.27 ± 0.01

Table 3: Biochemical Inhibition of Viral Polymerases by
FNC-TP[5]

Viral Polymerase Virus
Relative Incorporation
Efficiency of FNC-TP

Reverse Transcriptase (RT) HIV-1 High

RNA-dependent RNA

polymerase (RdRp)
HCV Moderate

RNA-dependent RNA

polymerase (RdRp)

Respiratory Syncytial Virus

(RSV)
Moderate

RNA-dependent RNA

polymerase (RdRp)

Dengue Virus Type 2 (DENV-

2)
Low

RNA-dependent RNA

polymerase (RdRp)
SARS-CoV-2 Very Low

Experimental Protocols
Cell-Based Antiviral Assays
1. Cell Lines and Viruses:

HIV: Human T-cell lines permissive to HIV-1 infection (e.g., C8166) or peripheral blood

mononuclear cells (PBMCs) are used. Laboratory-adapted strains (e.g., HIV-1 IIIB, HIV-1

RF), clinical isolates, and strains with known resistance mutations are propagated.[3]

HBV: Human hepatoma cell lines that support HBV replication (e.g., HepG2.2.15, which

contains an integrated copy of the HBV genome, or HepG2 cells transiently transfected with

HBV DNA) are utilized.[4][5]
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2. Antiviral Assay Protocol (General):

Cells are seeded in 96-well microplates.

The cells are then infected with a standardized amount of virus in the presence of serial

dilutions of the test compound (e.g., FNC) and a reference compound (e.g., lamivudine).

The plates are incubated for a period that allows for multiple rounds of viral replication

(typically 3-7 days for HIV, and up to 9 days for HBV).

Viral replication is quantified using an appropriate method:

HIV: Measurement of p24 antigen in the cell supernatant by ELISA or observation of virus-

induced cytopathic effects (syncytia formation).[6]

HBV: Quantification of extracellular or intracellular HBV DNA by quantitative real-time PCR

(qPCR). Secreted viral antigens (HBsAg, HBeAg) can also be measured by ELISA.[4]

The EC50 value is calculated by plotting the percentage of inhibition against the drug

concentration and fitting the data to a dose-response curve.

3. Cytotoxicity Assay:

To assess the toxicity of the compound, uninfected cells are incubated with the same serial

dilutions of the drug.

Cell viability is measured using assays such as the MTT assay, which quantifies

mitochondrial metabolic activity.

The 50% cytotoxic concentration (CC50) is determined, and the selectivity index (SI =

CC50/EC50) is calculated to evaluate the therapeutic window of the compound.

Biochemical Assays for Viral Polymerase Inhibition
1. Reagents:

Purified recombinant viral polymerase (e.g., HIV-1 RT, HCV NS5B RdRp).
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A primer/template nucleic acid substrate, often with one of the strands labeled (e.g., with a

fluorescent dye or radioisotope).

The nucleoside triphosphate analog (FNC-TP) and the corresponding natural

deoxynucleoside triphosphate (dNTP) or nucleoside triphosphate (NTP).

Reaction buffer containing divalent cations (e.g., Mg2+) required for polymerase activity.

2. Assay Protocol (Primer Extension Assay):

The polymerase, primer/template complex, and the inhibitor (FNC-TP) or natural substrate

are combined in the reaction buffer.

The reaction is initiated and allowed to proceed for a defined period at an optimal

temperature.

The reaction is stopped, and the products (extended primers) are separated by size using

denaturing polyacrylamide gel electrophoresis (PAGE).

The amount of product is quantified by detecting the label on the primer.

Kinetic parameters (Km and Vmax) are determined by measuring the rate of incorporation at

different substrate concentrations. The incorporation efficiency is then calculated as

Vmax/Km.[7]
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Mechanism of Action of FNC-TP
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Caption: Mechanism of action of FNC as a nucleoside analog inhibitor.
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Experimental Workflow for Cell-Based Antiviral Assay

1. Cell Seeding
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(3-9 days)
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Caption: Workflow for determining the EC50 of an antiviral compound.

Conclusion
The available data indicate that FNC, the parent compound of FNC-TP trisodium,

demonstrates potent in vitro activity against both wild-type and drug-resistant strains of HIV-1
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and HIV-2, often exceeding the potency of lamivudine by several orders of magnitude.[3] FNC

also maintains significant activity against lamivudine-resistant HBV clinical isolates, suggesting

a favorable cross-resistance profile for this virus.[4] Biochemical studies have confirmed that

FNC-TP acts as a chain terminator after being incorporated by viral polymerases, with high

efficiency for HIV-1 reverse transcriptase.[7] Its activity against a broad spectrum of viral

polymerases suggests potential for wide-ranging antiviral applications. Further clinical

investigation is warranted to fully elucidate the cross-resistance profile of FNC-TP trisodium in

a clinical setting and its efficacy in combination with other antiviral agents.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11935892?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11935892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

